Methyl 2-formylcubane-1-carboxylate

Description

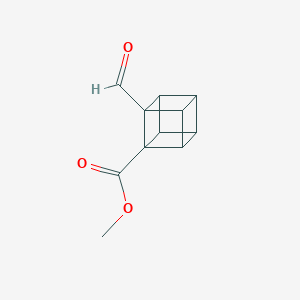

Methyl 2-formylcubane-1-carboxylate is a highly strained cubane derivative featuring a formyl (-CHO) group at the 2-position and a methyl ester (-COOCH₃) at the 1-position of the cubane core. Cubanes, with their unique cubic geometry and high symmetry, are renowned for their exceptional thermal stability and strain energy, which arise from eight tetrahedral carbon atoms arranged in a cube . The introduction of electron-withdrawing groups like the formyl moiety modifies the electronic and steric properties of the cubane scaffold, making it a valuable building block in synthetic chemistry, materials science, and drug discovery. Its reactivity is influenced by both the cubane’s inherent strain and the functional groups’ electronic effects.

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

methyl 2-formylcubane-1-carboxylate |

InChI |

InChI=1S/C11H10O3/c1-14-9(13)11-7-4-3-5(7)10(11,2-12)6(3)8(4)11/h2-8H,1H3 |

InChI Key |

KPFNWKFHHTWUGO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C12C3C4C1C5C4C3C25C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-formylcubane-1-carboxylate typically involves the functionalization of cubane derivatives. One common method includes the formylation of cubane-1-carboxylate using formylating agents under controlled conditions. The reaction often requires the presence of catalysts and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of synthesizing cubane derivatives. advancements in synthetic organic chemistry may lead to more efficient and scalable methods in the future.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-formylcubane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Methyl 2-carboxycubane-1-carboxylate.

Reduction: Methyl 2-hydroxymethylcubane-1-carboxylate.

Substitution: Various substituted cubane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-formylcubane-1-carboxylate is used as a building block in the synthesis of more complex cubane derivatives. Its unique structure makes it a valuable compound for studying the properties of strained hydrocarbons.

Biology and Medicine: Research is ongoing to explore the potential biological activities of cubane derivatives. This compound may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the materials science industry, cubane derivatives are investigated for their potential use in high-energy materials and advanced polymers due to their high strain energy and stability.

Mechanism of Action

The mechanism of action of methyl 2-formylcubane-1-carboxylate in chemical reactions involves the reactivity of the formyl group and the cubane core. The formyl group can undergo nucleophilic attack, leading to various substitution and addition reactions. The cubane core’s strain energy influences the compound’s reactivity and stability, making it a unique scaffold for chemical transformations.

Comparison with Similar Compounds

Structural Features

The structural uniqueness of methyl 2-formylcubane-1-carboxylate becomes evident when compared to other cubane derivatives and non-cubane analogs:

| Compound | Core Structure | Substituents | Key Structural Differences |

|---|---|---|---|

| This compound | Cubane | 1-COOCH₃, 2-CHO | Dual electron-withdrawing groups |

| Methyl cubane-1-carboxylate | Cubane | 1-COOCH₃ | Lacks substituents at 2-position |

| Methyl 4-fluorocubane-1-carboxylate | Cubane | 1-COOCH₃, 4-F | Fluorine substituent vs. formyl group |

| Methyl 4-(fluoromethyl)cubane-1-carboxylate | Cubane | 1-COOCH₃, 4-CH₂F | Fluoromethyl group introduces hydrophobicity |

| Methyl 2-cyanocyclobutane-1-carboxylate | Cyclobutane | 1-COOCH₃, 2-CN | Smaller ring, higher ring strain |

Key Insights :

- The cubane core imparts greater thermal stability compared to cyclobutane derivatives due to its symmetrical, rigid structure .

- The formyl group at the 2-position enhances electrophilicity, making the compound more reactive in nucleophilic additions compared to fluorinated analogs .

Chemical and Physical Properties

| Property | This compound | Methyl 4-Fluorocubane-1-Carboxylate | Methyl 2-Cyanocyclobutane-1-Carboxylate |

|---|---|---|---|

| Thermal Stability | High (cubane core) | High (cubane core) | Moderate (cyclobutane ring strain) |

| Solubility | Low in polar solvents | Moderate (fluorine enhances polarity) | High (polar cyano group) |

| Reactivity | High (formyl group) | Moderate (fluorine is less reactive) | High (cyano group) |

Key Insights :

- The formyl group increases susceptibility to oxidation and nucleophilic attack compared to fluorine or methyl ester substituents .

- Cyclobutane derivatives exhibit lower thermal stability due to ring strain but higher solubility in polar solvents .

Key Insights :

- Fluorinated cubane derivatives show enhanced anti-inflammatory activity due to improved membrane permeability .

- The formyl group’s electrophilicity may enable covalent binding to biological targets, a trait absent in non-functionalized cubanes .

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 2-formylcubane-1-carboxylate, considering the steric strain of the cubane core?

A stepwise approach is advised, starting with functionalization of the cubane scaffold. For example, introducing the formyl group via Vilsmeier-Haack formylation under controlled conditions, followed by esterification using methyl chloroformate. Protecting groups (e.g., silyl ethers) may mitigate undesired side reactions due to steric strain. Low-temperature techniques (e.g., cryogenic reaction setups) and inert atmospheres are critical to preserve the cubane framework’s integrity during synthesis .

Q. How can researchers mitigate thermal or photolytic instability during purification of this compound?

Use cold chromatography (e.g., flash chromatography at 0–4°C) with non-polar solvents (hexane/ethyl acetate mixtures) to minimize decomposition. Avoid prolonged exposure to UV light during TLC analysis. For crystallization, slow vapor diffusion in a darkened environment with aprotic solvents (e.g., dichloromethane/pentane) is recommended. Analytical techniques like low-temperature NMR (e.g., 200 K in CD₂Cl₂) can further characterize labile intermediates .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹³C DEPT-135 and 2D HSQC/TOCSY resolve overlapping signals from the cubane core and substituents.

- X-ray crystallography : High-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) with the SHELX package for structure refinement . ORTEP-3 can visualize thermal ellipsoids to assess positional disorder .

- IR spectroscopy : Monitor carbonyl stretches (formyl: ~1700 cm⁻¹; ester: ~1740 cm⁻¹) to confirm functional group incorporation .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity of this compound?

Employ hybrid functionals (e.g., B3LYP) with a triple-ζ basis set (6-311++G(d,p)) to model the cubane’s strained σ-framework. The Colle-Salvetti correlation-energy formula can estimate electron density distributions, while natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the formyl group and cubane core. Solvent effects (e.g., PCM for dichloromethane) improve accuracy for solution-phase reactivity predictions .

Q. What crystallographic challenges arise in resolving structural ambiguities for cubane derivatives, and how are they addressed?

Cubane’s high symmetry can lead to pseudomerohedral twinning. Strategies include:

Q. How can Cremer-Pople puckering coordinates be adapted to analyze polycyclic systems like cubane?

While originally designed for monocyclic rings , Cremer-Pople parameters can quantify deviations from ideal polyhedral symmetry. For cubane, define a reference plane (e.g., one face) and calculate out-of-plane displacements (z-coordinates) for all eight carbons. Principal component analysis (PCA) of these displacements identifies dominant distortion modes (e.g., tetrahedral vs. planar deviations) .

Q. What methodologies reconcile discrepancies between computational and experimental data for cubane derivatives?

- Bond-length mismatches : Use QTAIM (Quantum Theory of Atoms in Molecules) to compare electron density topology from DFT with X-ray charge density maps.

- Thermodynamic stability : Validate calculated Gibbs free energies (DFT) with DSC (differential scanning calorimetry) data.

- Reactivity disagreements : Perform kinetic isotope effect (KIE) studies to distinguish between concerted vs. stepwise mechanisms predicted computationally .

Q. How should researchers design mechanistic studies for reactions involving the formyl group in this compound?

- Isotopic labeling : Introduce ¹³C at the formyl carbon to track nucleophilic addition pathways via ¹³C NMR.

- In-situ IR monitoring : Observe carbonyl stretching frequency shifts during reactions (e.g., reduction with NaBH₄).

- Computational transition-state mapping : Use Nudged Elastic Band (NEB) methods in Gaussian or ORCA to identify rate-determining steps .

Data Presentation and Publication Guidelines

Q. What are best practices for illustrating this compound’s structure in publications?

- Use ORTEP-3 to generate thermal ellipsoid plots at 50% probability, highlighting anisotropic displacement parameters .

- Avoid overcrowding figures with multiple structures; prioritize 2–3 key conformers or reaction intermediates .

- Annotate DFT-optimized structures with bond lengths (Å) and angles (°) in tables for direct comparison with crystallographic data .

Q. How should contradictions in spectral data (e.g., NMR splitting vs. computational symmetry predictions) be addressed?

- Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering or hindered rotation).

- Use symmetry-adapted perturbation theory (SAPT) to evaluate intermolecular interactions causing signal splitting in crystals .

- Cross-validate with solid-state NMR (¹³C CPMAS) to distinguish static vs. dynamic disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.